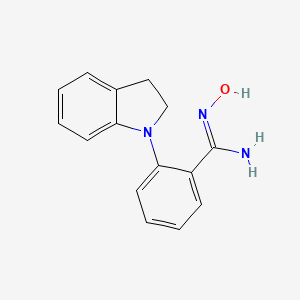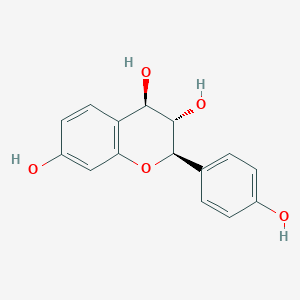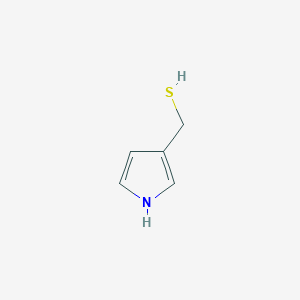
1H-Pyrrol-3-ylmethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrol-3-ylmethanethiol is a heterocyclic organic compound that features a pyrrole ring substituted with a methanethiol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-3-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of pyrrole with formaldehyde and hydrogen sulfide under acidic conditions. Another method includes the use of thiol-containing reagents in the presence of a base to introduce the methanethiol group onto the pyrrole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions: 1H-Pyrrol-3-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Halogenated pyrroles, sulfonylated pyrroles.
科学的研究の応用
1H-Pyrrol-3-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1H-Pyrrol-3-ylmethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrrole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
1H-Pyrrol-3-ylmethanethiol can be compared with other pyrrole derivatives, such as:
1H-Pyrrol-2-ylmethanethiol: Similar structure but with the methanethiol group at the 2-position.
1H-Pyrrol-3-ylmethylamine: Contains an amine group instead of a thiol group.
1H-Pyrrol-3-ylmethanol: Features a hydroxyl group in place of the thiol group.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
特性
分子式 |
C5H7NS |
|---|---|
分子量 |
113.18 g/mol |
IUPAC名 |
1H-pyrrol-3-ylmethanethiol |
InChI |
InChI=1S/C5H7NS/c7-4-5-1-2-6-3-5/h1-3,6-7H,4H2 |
InChIキー |
RCKZDHHYTMBSCM-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


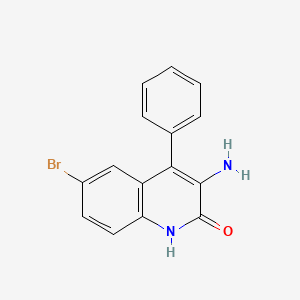
![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)
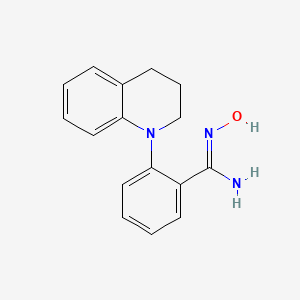
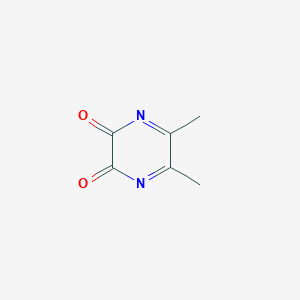
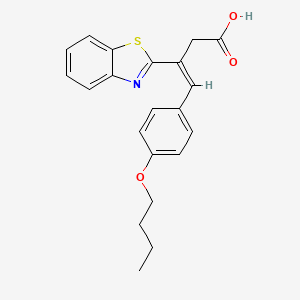
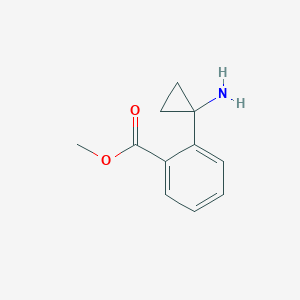

![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)
